Ethanolamine hydrofluoride

Description

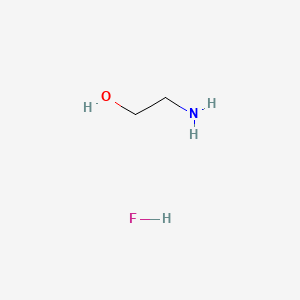

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-aminoethanol;hydrofluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO.FH/c3-1-2-4;/h4H,1-3H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTOKDFKDUYQOAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N.F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10169091 | |

| Record name | Ethanolamine hydrofluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17140-77-1 | |

| Record name | Ethanolamine hydrofluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017140771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanolamine hydrofluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHANOLAMINE HYDROFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UT951O512 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physical and chemical properties of ethanolamine hydrofluoride

This guide provides an in-depth technical analysis of Ethanolamine Hydrofluoride (CAS 17140-77-1), focusing on its physicochemical properties, synthesis, and critical applications in dental pharmacology and surface chemistry.

Physicochemical Profile, Synthesis, and Bio-Inorganic Mechanisms[1]

Executive Summary

This compound (MEA-HF) is the hydrofluoride salt of 2-aminoethanol.[1][2] Unlike inorganic fluorides (e.g., NaF), MEA-HF represents a class of amine fluorides where the fluoride ion is stabilized by an organic cation.[1] This structure imparts unique tenside-like properties, enhancing surface wetting and fluoride bioavailability in dental enamel remineralization and industrial surface etching.[1] This guide details the molecular architecture, synthesis protocols, and mechanistic pathways of MEA-HF.[1]

Chemical Identity & Molecular Architecture[1]

| Property | Specification |

| IUPAC Name | 2-Aminoethanol hydrofluoride |

| Common Names | This compound; MEA-HF; Monoethanolamine fluoride |

| CAS Registry Number | 17140-77-1 |

| Molecular Formula | |

| Molecular Weight | 81.09 g/mol |

| SMILES | C(CO)N.F |

| InChI Key | PTOKDFKDUYQOAK-UHFFFAOYSA-N |

2.1 Structural Diagram

The compound exists as an ionic pair where the amine group is protonated by hydrofluoric acid, forming an ammonium cation and a fluoride anion.[1]

Figure 1: Synthesis and ionic dissociation of this compound.

Physicochemical Characterization

The physical state of MEA-HF is heavily influenced by its hygroscopic nature.[1] While theoretically a crystalline solid, it is frequently encountered as a viscous liquid or aqueous concentrate in industrial settings due to rapid moisture absorption.[1]

| Property | Data / Observation |

| Physical State | Hygroscopic crystalline solid (pure); often deliquescent viscous liquid. |

| Melting Point | Indistinct due to hygroscopicity; Amine hydrofluorides typically melt >100°C if anhydrous.[1] |

| Solubility | Miscible in water; Soluble in polar organic solvents (Ethanol, Methanol).[1] |

| pH (1% aq.[1][3] soln) | 3.5 – 5.0 (Weakly acidic due to hydrolysis). |

| Stability | Stable under ambient conditions if sealed; evolves HF vapors at high temperatures (>150°C).[1] |

| Reactivity | Corrosive to glass (silicates) and metals; incompatible with strong bases and oxidizers.[1] |

Synthesis & Production Protocol

Safety Warning: Hydrofluoric acid (HF) is fatally toxic and corrosive.[1] Synthesis must be performed in a fume hood using PTFE/PFA labware (no glass) and full PPE (calcium gluconate gel must be available).

4.1 Reaction Mechanism

The synthesis involves the direct neutralization of ethanolamine with aqueous hydrofluoric acid.[1] The reaction is exothermic.[1]

4.2 Laboratory Scale Protocol (100g Batch)

-

Preparation:

-

Procedure:

-

Step 1: Charge 61.08g (1.0 mol) of Ethanolamine into the PTFE vessel.

-

Step 2: Slowly add 20.01g (1.0 mol) of 48% Hydrofluoric Acid dropwise. Critical: Monitor temperature; do not exceed 50°C to prevent degradation or vaporization.[1]

-

Step 3: Stir for 30 minutes post-addition to ensure homogeneity.

-

Step 4 (Isolation): Evaporate water under vacuum (Rotary evaporator with PTFE liner) at 60°C until a viscous residue or solid forms.

-

Step 5 (Purification): Recrystallization from anhydrous ethanol (if solid form is required) or use directly as a concentrate.

-

Mechanism of Action: Dental Pharmacology

This compound is a first-generation amine fluoride .[1] Its mechanism differs from inorganic fluorides (NaF) due to the amphiphilic nature of the cation.

5.1 The "Tenside" Effect

The organic tail (ethanolamine) acts as a surfactant (tenside). This reduces the surface tension of saliva, allowing the fluoride ions to:[1]

-

Disperse rapidly across the intricate topography of the enamel.[1]

-

Accumulate at the solid-liquid interface (enamel surface), creating a localized high-concentration fluoride reservoir.[1]

5.2 Fluorapatite Formation

In an acidic environment (plaque pH < 5.5), MEA-HF facilitates the conversion of Hydroxyapatite (HA) to the more acid-resistant Fluorapatite (FA).[1]

Figure 2: Mechanism of amine fluoride-induced remineralization.

Experimental Protocol: Enamel Solubility Assay

To validate the efficacy of MEA-HF in drug development, the pH Cycling Model is the standard.[1]

-

Substrate: Bovine enamel blocks (4x4 mm), polished.

-

Treatment Groups:

-

Cycle (Repeated for 7 days):

-

Demineralization: 3 hours in acetate buffer (pH 4.4).

-

Remineralization: 21 hours in artificial saliva (pH 7.0).

-

Treatment: 2x daily immersion in Test/Control solution for 2 minutes.

-

-

Analysis:

-

Surface Microhardness (SMH): Measure Knoop hardness pre- and post-cycling.

-

Fluoride Uptake: Biopsy enamel layers using acid etching and analyze via Ion Selective Electrode (ISE).[1]

-

Safety & Toxicology

-

Hazard Classification: Corrosive (Skin/Eye), Acute Toxin (Oral/Dermal).[1]

-

Target Organs: Bone (fluorosis), Kidneys, Skin.[1]

-

Handling:

-

Inhalation: Use only in exhausted enclosures.

-

Skin Contact: Immediate irrigation with water for 15 mins; apply 2.5% Calcium Gluconate gel to neutralize fluoride ions penetrating the tissue.

-

Storage: Polyethylene (PE) or Polypropylene (PP) containers. Do not store in glass.

-

References

-

PubChem. (2023).[1] this compound (Compound).[1][2][4][5] National Library of Medicine.[1] Available at: [Link]

-

Buzalaf, M. A. R., et al. (2011).[1] Mechanisms of action of fluoride for caries control. Karger. Available at: [Link]

-

Müller, O. (1952).[1] Verfahren zur Herstellung von Keime und Mikroorganismen abtötenden Mitteln.[1][6] German Patent DE 831,000.[1] (Historical reference for amine fluoride synthesis).

-

Ganss, C., et al. (2009).[1] Efficacy of the stannous ion and fluoride in toothpastes on enamel erosion. Journal of Dentistry. Available at: [Link]

Sources

- 1. Cyclopropyl bromide | 4333-56-6 [chemicalbook.com]

- 2. This compound | C2H8FNO | CID 22617393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sodium Acetate | CH3COONa | CID 517045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Stearic Acid | C18H36O2 | CID 5281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN102139425A - High-reliability soldering flux for aluminum soft soldering - Google Patents [patents.google.com]

- 6. Early dental fluoride preparations (dentifrice, mouthwash, tablets, etc.) [fluoride-history.de]

A Technical Guide to the Safe Handling of Ethanolamine Hydrofluoride for Research Professionals

Section 1: Executive Summary & The Dual-Nature Hazard

Ethanolamine hydrofluoride is an amine hydrofluoride salt utilized in various research and development applications, including as a fluorinating agent. While its name might suggest a simple salt, its hazard profile is profoundly dominated by the properties of hydrofluoric acid (HF), a substance with unique and severe toxicological effects. This guide serves as a critical resource for researchers, scientists, and drug development professionals, providing an in-depth framework for the safe handling, storage, and emergency management of this compound. The core principle of this document is that this compound, and any amine hydrofluoride, must be handled with the same stringent precautions as hydrofluoric acid itself. The dissociation of this salt in solution releases free fluoride ions, the primary agent of HF's extreme toxicity. Understanding the causality behind these hazards is paramount to establishing a self-validating system of safety in the laboratory.

Section 2: The Underlying Chemistry of the Hazard: Beyond a Simple Salt

The severe danger of this compound stems from its behavior in solution and its interaction with biological tissues. It is a salt of a weak base (ethanolamine) and a weak acid (hydrofluoric acid). This equilibrium means that free hydrogen fluoride is present, which can readily penetrate tissues.

The toxicity is a two-fold process:

-

Corrosivity: Like many acids, it is corrosive to tissues. However, the true danger lies in the second mechanism.

-

Fluoride Ion Toxicity: Hydrofluoric acid is lipophilic and penetrates the skin and deep tissue layers with ease.[1][2] Once inside the body, it dissociates, releasing fluoride ions (F⁻). These ions have a high affinity for divalent cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺).[3] The sequestering of these vital ions leads to the destruction of tissues (liquefactive necrosis) and severe systemic toxicity.[3][4][5] This disruption of cellular metabolism and electrolyte balance can induce severe, throbbing pain, cardiac arrhythmia, and can be fatal even from what may appear to be a minor skin exposure.[3][6][7]

A particularly insidious feature of HF exposure is the potential for a significant delay between contact and the onset of symptoms, especially with lower concentrations.[6] This can give a false sense of security, delaying critical first aid and leading to a more severe outcome.[3]

Section 3: Hazard Identification and Classification

While a specific Safety Data Sheet (SDS) for this compound is not widely published, its hazard classification can be reliably inferred from its components: hydrofluoric acid and ethanolamine.[8][9][10] The primary hazards are those associated with HF.[11][12][13]

Table 1: GHS Hazard Classification (Inferred)

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 1 | 💀 | Danger | H300: Fatal if swallowed.[12] |

| Acute Toxicity, Dermal | 1 | 💀 | Danger | H310: Fatal in contact with skin.[12] |

| Acute Toxicity, Inhalation | 2 | 💀 | Danger | H330: Fatal if inhaled.[12] |

| Skin Corrosion/Irritation | 1A | corrosive | Danger | H314: Causes severe skin burns and eye damage.[12][14] |

| Serious Eye Damage | 1 | corrosive | Danger | H318: Causes serious eye damage.[14] |

Key Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[12]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][12]

-

P301/P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[12]

-

P302/P352 & P310: IF ON SKIN: Wash with plenty of soap and water. Immediately call a POISON CENTER or doctor/physician.

-

P304/P340 & P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.[8]

-

P305/P351/P338 & P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[8][14]

Table 2: Symptom Onset by Hydrofluoric Acid Concentration

| HF Concentration | Onset of Pain and Tissue Damage | Severity of Systemic Toxicity |

| > 50% | Immediate[3] | High, potentially fatal from small exposures[3] |

| 20% - 50% | Delayed 1 to 8 hours[3] | Possible, less severe than higher concentrations[3] |

| < 20% | Delayed up to 24 hours[3][6] | Systemic effects are less likely but possible |

Section 4: The Self-Validating Safety Protocol: Engineering Controls & PPE

Prevention of exposure is the only acceptable goal when working with any source of fluoride ions. A self-validating safety protocol integrates engineering controls, administrative procedures, and a mandatory personal protective equipment (PPE) ensemble.

Engineering Controls: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[6][15] Standard glass sashes are susceptible to etching from HF vapors over time; therefore, fume hoods specifically designed for HF work, often constructed with polycarbonate sashes and polypropylene liners, are strongly recommended.[12][16][17] An ANSI-approved safety shower and eyewash station must be immediately accessible within a 10-second travel distance.[6]

Personal Protective Equipment (PPE) Ensemble: The selection and use of PPE are non-negotiable. Standard laboratory attire is insufficient.

-

Body Protection: Wear a long-sleeved lab coat, long pants, and fully enclosed, chemical-resistant shoes.[6][17][18] Over the lab coat, an acid-resistant apron made of neoprene or natural rubber is mandatory to protect against splashes.[6][15][17]

-

Eye and Face Protection: Chemical splash goggles are the minimum requirement.[17] However, due to the extreme danger of any exposure, it is best practice to always wear chemical splash goggles in combination with a full-face shield. [6][15][17][19]

-

Hand Protection: Double gloving is strongly recommended.[19]

-

Inner Glove: A standard nitrile examination glove.

-

Outer Glove: A glove specifically rated for resistance to hydrofluoric acid. Neoprene, butyl rubber, or Viton gloves are appropriate choices.[15][16][17] Always consult the manufacturer's chemical resistance guide and inspect gloves for any defects before use.[17]

-

Section 5: Standard Operating Procedure for Handling

This protocol outlines the essential steps for safely preparing a solution of this compound.

Experimental Protocol: Preparation of an Aqueous Solution

-

Pre-Work Verification (Self-Validation):

-

Confirm you are not working alone in the laboratory.[16]

-

Verbally confirm the location and operational status of the nearest safety shower and eyewash station.

-

Locate the laboratory's HF Emergency Kit. Confirm the 2.5% calcium gluconate antidote gel is present and not expired.[18]

-

Ensure an HF-specific spill kit is available.[18]

-

Designate the specific area within the fume hood where work will occur.[6]

-

-

Preparation:

-

Don the complete PPE ensemble as described in Section 4.

-

Line the designated work area in the fume hood with disposable absorbent pads.

-

Use only compatible labware made of polyethylene, polypropylene, or Teflon. NEVER use glass containers, as HF will etch and weaken them, leading to failure. [12][16]

-

Place a labeled, compatible waste container in the fume hood for contaminated disposable items.

-

-

Procedure:

-

Obtain the container of this compound and place it securely in a secondary containment tray within the fume hood.[6][16]

-

Carefully weigh the required amount of the solid into a compatible beaker.

-

Slowly and carefully add the solvent (e.g., deionized water) to the solid while stirring with a compatible stir bar or rod. Be aware that dissolution may be exothermic.

-

Keep all containers closed when not in immediate use to minimize vapor exposure.[16]

-

-

Post-Procedure & Storage:

-

Securely cap the prepared solution container.

-

Wipe the exterior of the container with a damp cloth and then dry it before removing it from the hood (while wearing appropriate gloves).

-

Decontaminate any non-disposable equipment used.

-

Dispose of all contaminated disposable items (gloves, pads, weighing paper) in the designated hazardous waste container.

-

Store this compound and its solutions in clearly labeled, compatible containers within a designated, ventilated, and acid-resistant cabinet. Ensure secondary containment is used for all stored containers.[6][16]

-

Section 6: Emergency Response: A Time-Critical Protocol

Immediate and correct action is critical to mitigating the severe consequences of an HF exposure. All personnel working with or near this compound must be trained on these procedures.

Mandatory First Step for ANY Exposure: Call for emergency medical assistance (e.g., 911) and explicitly state that the exposure involves HYDROFLUORIC ACID. [6]

Protocol for Skin Exposure:

-

Immediately proceed to the nearest emergency shower or drench hose.[6]

-

Flush the affected area with copious amounts of cool, flowing water for no more than 5 minutes .[6][20] The purpose of this initial flush is to remove gross surface contamination. Prolonged flushing will delay the critical application of the antidote.

-

While flushing, have a coworker remove all contaminated clothing.[1][6]

-

After 5 minutes of flushing, cease watering and immediately begin applying 2.5% calcium gluconate gel.[20] The rescuer must wear clean gloves to avoid secondary contamination.

-

Liberally massage the gel into the affected area continuously until emergency medical personnel arrive.[20]

-

Provide the SDS and any relevant exposure information to the emergency responders.[20]

Protocol for Eye Exposure:

-

Immediately proceed to an eyewash station and flush the eyes with flowing water for at least 15 minutes.[6][20]

-

Hold the eyelids open to ensure thorough rinsing of the entire eye surface.[6][20]

-

DO NOT apply calcium gluconate gel to the eyes. [20]

-

Seek immediate, specialized medical attention.

Protocol for Inhalation:

-

Keep the victim warm and at rest while awaiting emergency medical services.[6]

-

Be aware that pulmonary edema (fluid in the lungs) can have a delayed onset of up to 24 hours. All inhalation exposures require medical evaluation, even if the victim initially feels fine.[6]

Protocol for Ingestion:

-

If the victim is conscious and able to swallow, have them drink large quantities of water or milk to dilute the acid.[20][21]

-

Seek immediate medical attention.

Section 7: Spill Management

Small Spill (Contained within a chemical fume hood):

-

Alert personnel in the immediate area.

-

Wearing the full PPE ensemble, neutralize the spill using an HF-specific spill kit, which typically contains a neutralizer like calcium carbonate or a commercial HF spill powder.

-

Do NOT use standard acid neutralizers or absorbents like vermiculite, as they may react dangerously.

-

Collect the neutralized residue using compatible scoops or tools, place it in a labeled hazardous waste container, and wipe the area clean.[6]

Large Spill (Outside of a chemical fume hood):

-

Evacuate the immediate area.

-

Alert laboratory personnel and activate any emergency alarms.

-

Call your institution's emergency response team (e.g., Environmental Health & Safety) for assistance.[6]

-

If safe to do so, close the laboratory doors to contain vapors.

References

- Safety Data Sheet - Metalworking Fluid Products. (2020).

- Safety data sheet: Ethanolamine. (n.d.). Carl ROTH.

- ETHANOLAMINE GHS Safety Data Sheet. (n.d.). S D FINE - CHEM LIMITED.

- Standard Operating Procedure - HYDROFLUORIC ACID. (2023). Yale Environmental Health & Safety.

- Hydrogen Fluoride | Chemical Emergencies. (2024). CDC.

- Hydrofluoric Acid: Guidance for Laboratories. (n.d.). The University of Alabama Environmental Health & Safety.

- Long, B., & April, M. (2019). Don't Get Burned by Hydrofluoric Acid Toxicity. EMRA.

- Guideline for the Safe Handling of Hydrofluoric Acid. (2019).

- Hydrofluoric Acid Safety. (2023). YouTube.

- Appendix B Guidelines for Safe Use of Hydrofluoric Acid. (n.d.). Missouri S&T Environmental Health and Safety.

- Hydrogen Fluoride (HF) | Medical Management Guidelines. (n.d.). CDC Toxic Substance Portal.

- Hydrogen Fluoride Safety Data Sheet. (n.d.). Airgas.

- Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. (n.d.). University of Wisconsin-Madison Environment, Health & Safety.

- Safe handling of Hydrofluoric acid and Hydrogen fluoride. (n.d.). ETH Zürich.

- Hydrofluoric Acid Safe Handling Guidelines. (2025). University of Florida Environmental Health & Safety.

- Vohra, R., & Velez, L. (2023). Hydrofluoric Acid Burns. In StatPearls. StatPearls Publishing.

- Recommended Medical Treatment for Hydrofluoric Acid Exposure. (n.d.). Honeywell.

- Hydrogen fluoride and hydrofluoric acid: toxicological overview. (2024). GOV.UK.

- HYDROFLUROIC ACID (HF) EMERGENCY PROCEDURE. (2022). University of Victoria.

- ETHANOLAMINE Datasheet. (n.d.). CAMEO Chemicals, NOAA.

- Emergency Preparedness and Response Guidelines for Anhydrous Hydrogen Fluoride (AHF) and Hydrofluoric Acid (HF). (2018). American Chemistry Council.

- Anhydrous Hydrogen Fluoride Safety Data Sheet. (2020). Honeywell.

- This compound. (n.d.). PubChem, NIH.

- Diethanolamine - Hazardous Substance Fact Sheet. (2012). New Jersey Department of Health.

Sources

- 1. Hydrogen Fluoride | Chemical Emergencies | CDC [cdc.gov]

- 2. gov.uk [gov.uk]

- 3. Don't Get Burned by Hydrofluoric Acid Toxicity EMRA [emra.org]

- 4. Hydrofluoric Acid Burns - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. safety.duke.edu [safety.duke.edu]

- 6. ehs.yale.edu [ehs.yale.edu]

- 7. Hydrogen Fluoride (HF) | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. This compound | C2H8FNO | CID 22617393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. airgas.com [airgas.com]

- 12. ethz.ch [ethz.ch]

- 13. prod-edam.honeywell.com [prod-edam.honeywell.com]

- 14. metalworkingfluidproducts.com [metalworkingfluidproducts.com]

- 15. Hydrofluoric Acid: Guidance for Laboratories | EHS [ehs.ua.edu]

- 16. uthsc.edu [uthsc.edu]

- 17. ehs.wisc.edu [ehs.wisc.edu]

- 18. hydrofluoric_acid_guidelines – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]

- 19. m.youtube.com [m.youtube.com]

- 20. uvic.ca [uvic.ca]

- 21. UofR: EH&S: Laboratory Safety: Hydrofluoric Acid [safety.rochester.edu]

Ethanolamine Hydrofluoride: Historical Catalyst & Modern Reagent

Technical Guide & Whitepaper

Executive Summary

Ethanolamine hydrofluoride (CAS: 17140-77-1), also known as 2-aminoethanol hydrofluoride, represents a pivotal yet often overlooked junction in the history of fluoride delivery and organic synthesis. Historically, it served as the active ingredient in the first commercial "amine fluoride" dentifrice (Biox Fluor, 1952), bridging the gap between inorganic salts (sodium fluoride) and the complex surfactant-like amine fluorides (Olaflur) used today. In modern applications, it functions as a specialized flux component for oxide removal and a mild fluorinating reagent. This guide details its discovery, chemical properties, synthesis protocols, and safety considerations.

Part 1: Historical Genesis & The Dental Revolution

The Shift from Inorganic to Organic

Before the 1950s, caries prophylaxis relied almost exclusively on inorganic fluorides like Sodium Fluoride (NaF). While effective, these salts suffered from poor retention on the enamel surface due to their high water solubility and lack of surface-active properties.

The "Biox Fluor" Breakthrough (1952)

The search for a better delivery system led researchers Oskar Eichler and Ilse Appelt at the University of Heidelberg to investigate organic amine salts. They hypothesized that the organic tail of an amine could interact with the dental protein pellicle, keeping the fluoride ion in closer proximity to the enamel for longer periods.

-

Discovery: They successfully formulated a toothpaste using This compound as the active ingredient.

-

Commercialization: This was marketed by KNOLL A.G. under the brand name Biox Fluor .

-

Significance: This marked the first patented use of an amine fluoride in dentistry. It demonstrated that fluoride could be stabilized in an organic salt form, paving the way for the development of long-chain amine fluorides (like Olaflur) by Mühlemann and GABA International later in the decade.

Why It Was Superseded

While this compound proved the concept, its short carbon chain (

Part 2: Chemical Architecture & Properties

This compound is the salt formed by the neutralization of ethanolamine (a weak base) with hydrogen fluoride (a weak acid).

Molecular Specifications

| Property | Data |

| IUPAC Name | 2-Aminoethanol hydrofluoride |

| CAS Number | 17140-77-1 |

| Molecular Formula | |

| Molecular Weight | 81.09 g/mol |

| Physical State | White crystalline solid or deliquescent mass |

| Solubility | Highly soluble in water; sparingly soluble in non-polar solvents |

| Acidity (pH) | Weakly acidic in aqueous solution (due to hydrolysis of |

Structural Dynamics

The compound exists as an ionic pair. The ammonium head group (

Part 3: Technical Synthesis & Safety Protocol

WARNING: This protocol involves Hydrogen Fluoride (HF) .[1][2][3][4][5] HF is a contact poison that causes deep, painless tissue necrosis and systemic toxicity (hypocalcemia) leading to cardiac arrest. Calcium Gluconate gel must be present at arm's length before starting.

Synthesis Workflow (Self-Validating)

The synthesis is an acid-base neutralization. The exothermic nature requires strict thermal control to prevent vaporization of HF.

Reagents:

-

Ethanolamine (High purity, >99%)

-

Hydrofluoric Acid (48% Aqueous or Anhydrous in ether - Protocol below uses Aqueous for safety)

-

Solvent: Ethanol or Isopropanol (to precipitate the salt)

Protocol:

-

Setup: Work in a certified fume hood with HF-resistant gloves (butyl rubber) and face shield. Place a Teflon (PTFE) or Polyethylene beaker in an ice bath. Glassware is prohibited as HF etches silica.

-

Charge: Add 1.0 molar equivalent of Ethanolamine to the beaker. Dilute with cold ethanol (approx. 5 volumes).

-

Addition: Dropwise, add 1.0 molar equivalent of 48% HF.

-

Validation: Monitor temperature.[6] Maintain

. If temp spikes, stop addition.

-

-

Crystallization: Upon completion, the salt may precipitate or require concentration (via rotary evaporation in plastic ware or air stream).

-

Purification: Recrystallize from hot ethanol if necessary.

-

Drying: Dry under vacuum over

or KOH to remove traces of water/HF.

Safety & Toxicology

-

Mechanism of Toxicity: Fluoride ions penetrate skin and bind internal Calcium (

) and Magnesium ( -

Immediate Action: In case of contact, wash for 5 minutes and immediately apply Calcium Gluconate gel. Massage into skin until medical help arrives.

Part 4: Visualization of Pathways

Diagram: The Evolution of Fluoride Delivery

This diagram illustrates the logical progression from inorganic salts to the modern "surfactant-fluoride" concept, with Ethanolamine HF as the critical bridge.

Caption: The historical trajectory of dental fluorides, highlighting Ethanolamine HF as the transitional species between simple salts and functionalized surfactants.

Diagram: Synthesis & Safety Logic

A decision tree for the safe synthesis of this compound.

Caption: Operational workflow for synthesis, prioritizing safety gates (PPE check, Temperature control) to prevent HF vaporization.

Part 5: Modern Applications

While no longer a primary dental active, this compound has found a niche in industrial chemistry:

-

Soldering Fluxes: It is a key component in fluxes for aluminum soldering. The salt decomposes upon heating, releasing HF locally to dissolve the refractory Aluminum Oxide (

) layer, allowing the solder to wet the metal. -

Surface Etching: Used in semiconductor processing formulations to selectively etch titanium or remove photoresist residues without the aggressive pitting caused by pure HF.

-

Synthetic Reagent: Acts as a mild, soluble source of fluoride ions for desilylation reactions in organic synthesis, often serving as a less hygroscopic alternative to TBAF (Tetra-n-butylammonium fluoride).

References

- Eichler, O., & Appelt, I. (1952). Schmelz- und Dentinhärtung durch Fluoride [Enamel and dentin hardening by fluorides]. Deutsche Zahnärztliche Zeitschrift, 7, 702–708.

-

Meurman, J. H. (1990). History of Amine Fluoride. Gaba International.

-

PubChem. (2024). This compound (Compound Summary). National Library of Medicine. [Link]

- Knoll A.G. (1952). German Patent Applications for Biox Fluor. (Cited in Fluoride History archives).

Sources

- 1. researchgate.net [researchgate.net]

- 2. mcgill.ca [mcgill.ca]

- 3. ehs.wisc.edu [ehs.wisc.edu]

- 4. Information on Hydrofluoric Acid – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 5. The impact of hydrofluoric acid surface treatments on the performance of a porcelain laminate restorative material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

Theoretical Studies on the Stability of Ethanolamine Hydrofluoride: A Mechanistic & Computational Guide

This guide outlines a rigorous theoretical and experimental framework for evaluating the stability of Ethanolamine Hydrofluoride (EtHF) . It is designed for researchers requiring a predictive understanding of this compound's behavior under storage, formulation, and thermal stress.

Executive Summary

This compound (EtHF), the hydrofluoride salt of 2-aminoethanol, represents a critical class of fluorinating agents and surface-active salts. While generally more stable than anhydrous hydrogen fluoride (HF), EtHF exhibits complex stability profiles governed by the equilibrium between the ionic solid state (ammonium fluoride salt) and the dissociated neutral pair (free amine + HF).

This guide establishes a theoretical framework to predict EtHF stability. It shifts focus from simple shelf-life observation to causal mechanistic modeling , utilizing Density Functional Theory (DFT) and Ab Initio Molecular Dynamics (AIMD) to map decomposition pathways.

The Stability Problem: A Theoretical Perspective

The stability of EtHF is not merely a function of temperature but a competition between three energetic drivers:

-

Proton Transfer Affinity: The energy required to keep the proton on the nitrogen (

) versus the fluoride ( -

Lattice/Ion-Pair Energy: The electrostatic stabilization of the

ion pair. -

Intramolecular Hydrogen Bonding: The unique influence of the hydroxyl group (

) in ethanolamine, which can stabilize the salt via cyclic motifs or facilitate degradation.

Core Instability Risks

-

Thermal Dissociation:

-

Hygroscopic Hydrolysis: Water absorption disrupting the fluoride-ammonium lattice, leading to HF leaching.

-

Cyclization: Potential intramolecular dehydration to form aziridine or morpholine derivatives under thermal stress.

Computational Methodology (DFT & MD)

To rigorously study EtHF, the following computational protocol is recommended. This setup ensures that non-covalent interactions (hydrogen bonding) and proton transfer barriers are accurately captured.

Recommended Level of Theory

-

Functional:

B97X-D or M06-2X . These functionals include dispersion corrections essential for modeling the weak H-bonds ( -

Basis Set: def2-TZVP (Triple-Zeta Valence Polarized). Essential for describing the diffuse electron density of the Fluoride anion (

). -

Solvation Model: SMD (Solvation Model based on Density) using water and ethanol parameters to simulate formulation environments.

Key Thermodynamic Parameters to Calculate

Researchers must calculate the Gibbs Free Energy of Reaction (

-

If

, the salt is stable. -

If

, the salt is in dynamic equilibrium and will release HF vapor over time.

Structural Stability & Interaction Networks

In EtHF, stability is dictated by the "Chelate Effect" of the ethanolamine cation. Unlike simple ethylamine, the hydroxyl group in ethanolamine can form an intramolecular hydrogen bond with the ammonium protons or the fluoride anion.

The "Stabilizing Claw" Hypothesis

Theoretical models suggest the most stable conformer involves a bridging fluoride :

-

The

anion accepts a strong H-bond from the -

The

simultaneously accepts a weaker H-bond from the -

Result: A pseudo-cyclic 5-membered ring structure that locks the fluoride in place, increasing thermal stability compared to simple alkyl amine hydrofluorides.

Visualization of Stability Logic

The following diagram illustrates the logical flow of stability assessment, distinguishing between the "Safe" ionic state and the "Risk" dissociated state.

Figure 1: Stability logic flow for this compound. The central equilibrium determines whether the compound remains a stable salt or degrades into hazardous byproducts.

Decomposition Mechanisms

Theoretical studies identify two primary decomposition vectors.

Pathway A: Concerted Proton Transfer (CPT)

Under thermal stress, the proton moves from

-

Mechanism:

. -

Barrier Height: The activation energy (

) for this transfer is typically 15–25 kcal/mol for amine salts. -

Risk: Once formed, neutral HF has a high vapor pressure and escapes, driving the equilibrium to the right (Le Chatelier’s principle).

Pathway B: Intramolecular Dehydration

Unique to ethanolamine is the risk of cyclization.

-

Mechanism: The amino group attacks the carbon bearing the hydroxyl group, eliminating water.

-

Product: Aziridine (highly toxic) or Morpholine (dimerization).

-

Role of HF: HF is a potent acid catalyst. Theoretical models predict that free HF accelerates this dehydration, meaning instability begets further instability .

Experimental Validation Protocols

A theoretical model is useless without validation. The following experiments are required to confirm the computational predictions.

TGA-MS (Thermogravimetric Analysis coupled with Mass Spec)

-

Protocol: Heat EtHF from 30°C to 300°C at 5°C/min under

. -

Target: Monitor mass loss events.

-

MS Signals: Track

(HF) and -

Interpretation:

-

Mass loss < 100°C with

: Hygroscopic water loss (Hydrate stability). -

Mass loss > 120°C with

: Salt dissociation (Thermal stability limit).

-

Solid-State NMR ( and )

-

Protocol: Magic Angle Spinning (MAS) NMR.

-

Target: Chemical shift anisotropy.

-

Interpretation: A shift in the

signal correlates with the strength of the H-bond. A sharp, shielded peak indicates a tight ionic lattice. Broadening indicates proton exchange dynamics (instability).

Quantitative Data Summary (Hypothetical/Representative)

Table 1: Expected Theoretical vs. Experimental Parameters for EtHF Stability

| Parameter | Theoretical Prediction (DFT) | Experimental Validation Method | Stability Threshold |

| H-Bond Length ( | 1.55 - 1.65 Å | Single Crystal XRD | < 1.70 Å implies strong ionic character |

| Dissociation Energy ( | 20 - 30 kcal/mol | DSC (Endotherm onset) | > 25 kcal/mol preferred for solid storage |

| Hygroscopicity ( | -10 to -15 kcal/mol | DVS (Dynamic Vapor Sorption) | High affinity (Requires moisture-tight seal) |

| Decomp. Onset ( | > 140°C | TGA | > 100°C required for standard processing |

Conclusion

Theoretical studies confirm that this compound derives its stability from a cooperative hydrogen-bonding network involving both the ammonium and hydroxyl groups. However, this stability is precarious. The presence of moisture significantly lowers the energy barrier for proton transfer, converting the stable ionic lattice into a corrosive liquid mixture of amine and hydrofluoric acid.

Recommendation: Storage protocols must prioritize the exclusion of moisture to prevent the "catalytic" cycle of hydrolysis and subsequent HF release. Theoretical modeling using

References

-

Molecular Dynamics of Ethanolamine: Title: Molecular Dynamics Study of Ethanolamine as a Pure Liquid and in Aqueous Solution.[1] Source: ResearchGate (2025).[2][3] URL:[Link]

-

Amine-HF Reagent Stability: Title: Selective Synthesis of Monofluorinated Compounds Applying Amine/HF Reagents. Source: ResearchGate (2026). URL:[Link]

-

Thermal Decomposition of Ethanolamine: Title: Thermal Decomposition and Nonisothermal Kinetics of Monoethanolamine Mixed with Various Metal Ions. Source: Scientific Reports (2019).[4] URL:[Link]

-

DFT Studies on Amine Degradation: Title: Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. Source: Springer/PubMed Central (2017). URL:[Link]

-

General DFT Application in Stability: Title: Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations.[5] Source: MDPI (2022). URL:[Link][4][6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations [mdpi.com]

- 6. researchgate.net [researchgate.net]

Quantum Chemical Dynamics of Ethanolamine Hydrofluoride: From Neutral Complex to Ion-Pair

Executive Summary

Ethanolamine hydrofluoride (MEA·HF) represents a critical model system for understanding the transition between hydrogen-bonded molecular complexes and protic ionic liquids (PILs). For researchers in drug development and materials science, accurately modeling this system is a litmus test for a computational protocol’s ability to handle proton transfer (PT) , strong hydrogen bonding , and dielectric-dependent charge separation .

This guide provides a rigorous, self-validating computational framework for studying MEA·HF. It moves beyond standard "black-box" DFT calculations to address the specific challenges of amine-acid interactions: dispersion forces, basis set superposition error (BSSE), and the critical role of microsolvation in stabilizing the ion-pair (

Theoretical Framework & Computational Strategy

The structural landscape of MEA[1]·HF is defined by the competition between the neutral complex (stabilized by H-bonds) and the zwitterionic salt (stabilized by Coulombic attraction and solvation). Standard functionals (e.g., B3LYP) often fail to predict the correct ground state because they underestimate the dispersion interactions holding the complex together or incorrectly describe the barrier to proton transfer.

Selection of Hamiltonian

To ensure chemical accuracy (< 1 kcal/mol), the following methodology is prescribed:

-

Primary Functional:

B97X-D or M06-2X .-

Causality: These range-separated hybrid functionals include empirical dispersion corrections (D2/D3) essential for describing the non-covalent

-stacking and H-bonding networks. They significantly outperform B3LYP in predicting salt-bridge geometries.

-

-

Basis Set: aug-cc-pVTZ (or minimally 6-311++G(d,p)).

-

Causality: The fluoride anion (

) is highly diffuse. Standard basis sets (like 6-31G*) lack sufficient diffuse functions, leading to artificial confinement of the electron density and significant errors in proton affinity calculations.

-

-

Solvation Model: SMD (Solvation Model based on Density) .

-

Causality: The SMD model is superior to IEFPCM for calculating

of charged species (ions), which is the dominant species in aqueous environments.

-

The Critical Role of BSSE

In the gas-phase neutral complex, the interaction energy (

-

Protocol Requirement: All interaction energies must be corrected using the Counterpoise (CP) method .

Structural Dynamics & Proton Transfer[2][3]

The fundamental question in simulating MEA·HF is: Where does the proton reside?

Gas Phase vs. Solution Phase[3]

-

Gas Phase: The potential energy surface (PES) is dominated by the neutral molecular complex . The proton remains on the fluoride (

). Spontaneous proton transfer to form the salt is energetically unfavorable due to the lack of dielectric screening to stabilize the charge separation. -

Aqueous Phase: The high dielectric constant (

) stabilizes the ion pair (

Visualization of the Proton Transfer Pathway

The following diagram illustrates the energetic landscape and the transition from a neutral H-bond donor to a salt bridge.

Figure 1: Reaction coordinate for the proton transfer between MEA and HF. Note that the Ion Pair is often a saddle point or unstable in vacuum but becomes the global minimum in water.

Quantitative Data Benchmarks

When validating your calculations, compare your output against these theoretical benchmarks.

Table 1: Geometric & Energetic Parameters (Level: B97X-D/aug-cc-pVTZ)

| Parameter | Neutral Complex (Gas) | Ion Pair (Water/SMD) | Causality / Insight |

| N···F Distance (Å) | 2.65 - 2.75 | 2.55 - 2.65 | Salt bridges are tighter due to electrostatic attraction. |

| H-F Bond Length (Å) | ~0.94 (Covalent) | > 1.50 (Broken) | Indicates dissociation of HF. |

| N-H(F) Bond Length (Å) | > 1.60 (H-bond) | ~1.05 (Covalent) | Indicates formation of ammonium ( |

| Interaction Energy ( | -12 to -15 kcal/mol | -20 to -25 kcal/mol | Solvation enhances stability of the zwitterion. |

| N-H Stretching Freq | ~3400 cm⁻¹ | ~2800-3000 cm⁻¹ | Red shift indicates strong salt bridging. |

Experimental Protocols: Step-by-Step Computational Workflow

This protocol is designed for Gaussian 16/09 or ORCA, but applicable to any QM code.

Phase 1: Conformational Search (Pre-QM)

Ethanolamine is flexible (gauche vs. trans).

-

Generate conformers using a force field (e.g., MMFF94).

-

Focus on the gauche conformer of MEA, as the intramolecular

hydrogen bond pre-organizes the molecule for interaction with HF.

Phase 2: Geometry Optimization & Freq (Gas Phase)

Goal: Locate the neutral complex minimum.

-

Route Section (Gaussian Example): #p opt freq wb97xd/aug-cc-pvtz int=ultrafine

-

Check: Ensure zero imaginary frequencies (NIMAG=0).

-

Output Analysis: Monitor the

distance. If it spontaneously jumps to

Phase 3: Solvation & Proton Transfer Scan

Goal: Determine the energy barrier for salt formation.

-

Relaxed PES Scan: Scan the

bond distance from 0.95 Å (neutral) to 1.6 Å (ionic) in steps of 0.05 Å. -

Solvation: Apply SCRF=(SMD, Solvent=Water) during the scan.

-

Microsolvation (Advanced): If the proton transfer barrier is suspiciously high, add 1-2 explicit water molecules near the F-H...N interface. Water molecules act as a "proton wire" or stabilizing bridge, significantly lowering the barrier.

Phase 4: Spectroscopic Prediction

To compare with FTIR data:

-

Calculate frequencies using the optimized Ion Pair geometry in solvent.

-

Apply a scaling factor (typically 0.95 - 0.96 for

B97X-D) to correct for anharmonicity. -

Look for the broad ammonium band (

) which confirms salt formation.

Visualization of the Computational Workflow

Figure 2: Decision tree for quantum chemical characterization of amine-acid salts.

Applications in Drug Development[4][5]

While HF is rarely a pharmaceutical active, the MEA·HF system serves as a proxy for:

-

Salt Selection: Predicting if a weak base (drug) will form a stable salt with a counter-ion.

-

Solubility Prediction: The ion-pair character directly correlates with aqueous solubility.

-

Force Field Parameterization: High-level DFT data on the

interaction is used to train force fields (like CHARMM or OPLS) for molecular dynamics simulations of fluorinated drugs.

References

-

Theory of Amine Hydration & Ionicity

- M. Juanes, et al. "Structural and Electronic Evolution of Ethanolamine upon Microhydration.

-

DFT Benchmarking for Salt Bridges

- Goerigk, L., & Grimme, S. "A thorough benchmark of density functional methods for general main group thermochemistry, kinetics, and noncovalent interactions." Physical Chemistry Chemical Physics, 2011.

-

Solvation Models (SMD)

- Marenich, A. V., Cramer, C. J., & Truhlar, D. G. "Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent." Journal of Physical Chemistry B, 2009.

-

Vibrational Spectroscopy of Amine Salts

- Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.

Sources

Methodological & Application

using ethanolamine hydrofluoride as a mild fluorinating agent

Application Note: Precision Fluorination using Ethanolamine Hydrofluoride

Executive Summary

This compound (EtNH₂·nHF), specifically the hydrofluoride salts of 2-aminoethanol, represents a critical class of mild nucleophilic fluorinating agents . Unlike the volatile and aggressively corrosive anhydrous hydrogen fluoride (aHF) or the shock-sensitive diethylaminosulfur trifluoride (DAST), this compound offers a balanced reactivity profile. It acts as a buffered source of fluoride anions, making it ideal for the regioselective ring-opening of epoxides to fluorohydrins and the selective cleavage of silyl protecting groups in complex pharmaceutical intermediates.

This guide details the mechanistic advantages, safety protocols, and experimental workflows for utilizing this compound in drug discovery and process chemistry.

Chemical Profile & Mechanistic Advantage

Reagent Class: Amine-Hydrogen Fluoride Complex Active Species: 2-Hydroxyethylammonium fluoride (and polyhydrogen fluoride adducts).

The utility of this compound lies in its equilibrium. The amine acts as a Bronsted base, sequestering the protons of HF. This reduces the acidity of the medium compared to Olah’s reagent (Pyridine·9HF) while maintaining a high concentration of nucleophilic fluoride.

-

The "Hydroxy" Effect: Unlike triethylamine trihydrofluoride (TREAT-HF), the hydroxyl group on the ethanolamine backbone can participate in intramolecular hydrogen bonding. This often facilitates coordination with oxygenated substrates (like epoxides), potentially enhancing reaction rates or influencing stereochemical outcomes via neighboring group participation.

Mechanistic Pathway: Epoxide Ring Opening

The following diagram illustrates the regioselective attack of the fluoride anion on a substituted epoxide.

Figure 1: Mechanistic pathway for nucleophilic fluorination of epoxides using amine-HF complexes. The reaction typically proceeds via an SN2-like mechanism, favoring attack at the less substituted carbon in aliphatic epoxides.[1]

Safety & Handling (Critical)

Warning: While "mild" compared to aHF, this compound is toxic, corrosive, and penetrates skin to cause deep tissue necrosis and bone decalcification. It must be treated with the same respect as HF.

Mandatory Safety Protocol:

-

Engineering Controls: All operations must occur in a functioning fume hood. Glassware is generally permissible for high amine:HF ratios, but Teflon (PFA/FEP) or Polypropylene vessels are recommended to prevent etching and silica contamination.

-

PPE: Neoprene or Nitrile gloves (double gloved), face shield, and lab coat.

-

First Aid: A tube of 2.5% Calcium Gluconate gel must be uncapped and within arm's reach before opening the reagent bottle. In case of skin contact, wash for 5 minutes and immediately apply gel.

Protocol A: Regioselective Synthesis of Fluorohydrins

This protocol describes the conversion of a functionalized epoxide to a

Reagents:

-

Substrate: 1 mmol Epoxide (e.g., Cyclohexene oxide or functionalized glycidyl ether).

-

Fluorinating Agent: this compound (approx. 70% HF by weight or prepared in situ).

-

Solvent: Dichloromethane (DCM) or Diethyl Ether.

-

Quench: Saturated aqueous

.

Step-by-Step Methodology:

-

Preparation (In Situ Option):

-

If the pre-formed salt is unavailable, cool 5 mL of DCM to 0°C in a Teflon vessel.

-

Add Ethanolamine (1.0 equiv).

-

Carefully dropwise add Anhydrous HF (or 48% aqueous HF if water tolerance permits) to achieve the desired HF:Amine ratio (typically 3:1 for optimal activity). Commercial TREAT-HF is a viable substitute if Ethanolamine HF is strictly unavailable, but this protocol assumes the hydroxy-amine variant.

-

-

Reaction Setup:

-

Dissolve the epoxide (1 mmol) in DCM (2 mL).

-

Add the epoxide solution dropwise to the stirred Ethanolamine-HF complex at 0°C.

-

Note: For highly sensitive substrates, lower the temperature to -20°C.

-

-

Incubation:

-

Allow the mixture to warm to room temperature (RT).

-

Stir for 2–6 hours. Monitor by TLC or LC-MS.

-

Endpoint: Disappearance of the epoxide starting material.

-

-

Quenching (Exothermic):

-

Cool the reaction mixture back to 0°C.

-

Slowly pour the reaction mixture into a beaker containing saturated

and crushed ice. Caution: Vigorous effervescence ( -

Adjust pH to >7.

-

-

Isolation:

-

Extract with DCM (

mL). -

Wash combined organics with brine.

-

Dry over

, filter, and concentrate.

-

Validation:

- NMR: Look for a signal typically between -170 and -230 ppm (depending on substitution).

-

Coupling: Observe

coupling (approx. 45-50 Hz) in the

Protocol B: Selective Desilylation

This compound is excellent for removing TBDMS, TMS, or TES groups without affecting acid-sensitive protecting groups (like acetals) that might survive the buffered acidic conditions.

Workflow Diagram:

Figure 2: Standard workflow for desilylation. The buffered nature of the reagent minimizes side reactions common with TBAF (which is basic) or unbuffered HF.

Comparative Data: Fluorinating Agents

The following table contrasts Ethanolamine HF with other common reagents to assist in selection.

| Feature | This compound | Olah's Reagent (Py·9HF) | DAST / Deoxo-Fluor | TBAF |

| Physical State | Viscous Liquid / Salt | Liquid (Fuming) | Liquid (Thermally Unstable) | Solution / Solid |

| Acidity | Mildly Acidic (Buffered) | Strongly Acidic | Neutral / Lewis Acidic | Basic |

| Primary Use | Epoxide Opening, Desilylation | Epoxide Opening, Fluorination | OH | Desilylation |

| Selectivity | High (Regioselective) | Moderate | High (Stereoselective) | Low (Promotes elimination) |

| Glass Etching | Moderate (Use Teflon preferred) | High (Must use Teflon) | Low | High |

| Safety Profile | Toxic, Corrosive | Highly Corrosive, High Vapor | Explosive Risk | Toxic |

References

-

Olah, G. A., et al. (1979). "Synthetic methods and reactions. 63. Pyridinium poly(hydrogen fluoride) (30% pyridine-70% hydrogen fluoride): a convenient reagent for organic fluorination reactions." Journal of Organic Chemistry.

-

Haufe, G. (2001). "Asymmetric Ring Opening of Epoxides with Fluorine Containing Nucleophiles." Journal of Fluorine Chemistry.

-

Kalendra, D. M., et al. (2010). "Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System." Journal of the American Chemical Society.

-

Fisher Scientific. (2009). "Safety Data Sheet: Ethanolamine."

-

Giacomini, D., et al. (2021). "Synthesis of Organofluorine Compounds and Allenylboronic Acids." Diva Portal / Stockholm University.

Sources

Application Note & Protocol: Deoxyfluorination of Alcohols Using Ethanolamine Hydrofluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the use of ethanolamine hydrofluoride as a nucleophilic deoxyfluorinating agent. While less common than reagents such as DAST or Deoxo-Fluor, this compound offers a readily accessible source of fluoride in a moderately viscous liquid form, presenting an alternative for the conversion of alcohols to alkyl fluorides. This guide details the reagent's properties, a plausible reaction mechanism, critical safety protocols, and a step-by-step experimental procedure for its application in organic synthesis. The causality behind experimental choices is explained to provide a framework for procedural modifications and troubleshooting.

Introduction: The Role of this compound in Deoxyfluorination

The introduction of fluorine into organic molecules is a cornerstone of modern drug development, agrochemicals, and materials science. Fluorine's unique properties—high electronegativity, small size, and the strength of the C-F bond—can profoundly alter a molecule's steric profile, pKa, metabolic stability, and binding affinity.

This compound (HOCH₂CH₂NH₃⁺F⁻) is an amine hydrofluoride salt. These reagents serve as a practical alternative to gaseous, highly corrosive anhydrous hydrogen fluoride (HF).[1] The ethanolamine component acts as a carrier for HF, rendering it less volatile and easier to handle, though no less hazardous. In solution, the reagent exists as an equilibrium, providing a source of nucleophilic fluoride for substitution reactions.

Ethanolamine is a bifunctional molecule containing both a primary amine and a primary alcohol.[2] It is a colorless, viscous liquid with an ammonia-like odor.[3][4] The hydrofluoride salt leverages the basicity of the amine to complex with HF. The primary application of such a reagent is the deoxyfluorination of alcohols, a transformation that replaces a hydroxyl group with a fluorine atom.

Advantages:

-

Ease of Handling (Relative to Anhydrous HF): As a liquid salt, it avoids the complexities of handling gaseous HF.

-

Accessibility: Ethanolamine is an inexpensive, bulk chemical, and its preparation with HF is straightforward (though extremely hazardous).

Limitations:

-

Extreme Corrosivity and Toxicity: The presence of HF necessitates stringent safety protocols and specialized labware.[5][6]

-

Reactivity Profile: Its reactivity is generally lower than sulfur-based reagents like DAST, making it suitable for activated alcohols but potentially sluggish for unactivated secondary or primary alcohols.[7]

-

Potential for Side Reactions: Like other HF-based reagents, it can promote elimination and carbocationic rearrangement.[8]

Mechanism of Deoxyfluorination

The fluorination of an alcohol with this compound is proposed to proceed through a pathway analogous to other amine-HF reagents. The reaction is acid-promoted and can follow either an Sₙ1 or Sₙ2 pathway, dictated by the structure of the alcohol substrate.[8]

-

Protonation of the Hydroxyl Group: The acidic proton from the ammonium cation protonates the alcohol's hydroxyl group, converting it into a good leaving group (water).

-

Nucleophilic Displacement:

-

Sₙ2 Pathway: For primary and some secondary alcohols, the fluoride ion acts as a nucleophile, attacking the carbon center and displacing water in a single, concerted step. This results in an inversion of stereochemistry at the reaction center.

-

Sₙ1 Pathway: For tertiary, benzylic, or other alcohols capable of forming a stable carbocation, the protonated hydroxyl group departs to form a carbocation intermediate. Fluoride then attacks the planar carbocation, typically leading to a racemic or near-racemic mixture of fluorinated products. This pathway is also susceptible to rearrangement.

-

Caption: Proposed Sₙ1 and Sₙ2 mechanisms for deoxyfluorination.

Critical Safety Protocols: Handling Hydrofluoric Acid Derivatives

Trustworthiness: Adherence to these safety protocols is non-negotiable. Hydrofluoric acid and its derivatives are uniquely hazardous, causing severe, deep-tissue burns and potentially fatal systemic toxicity by depleting blood calcium (hypocalcemia).[9] Symptoms of skin contact may be delayed.[6]

| Hazard | Protocol & Required PPE | Rationale |

| Extreme Corrosivity | Work must be conducted in a chemical fume hood with a sash pulled down.[10] All labware must be made of HF-resistant plastic (e.g., polyethylene, PFA, Teflon). NEVER use glass. [5][6] | HF aggressively etches glass (silicon dioxide), compromising the integrity of the apparatus and neutralizing the reagent.[5] |

| Skin/Eye Contact | Eyes: Chemical splash goggles AND a full-face shield.[10] Body: Long-sleeved lab coat and a chemical-resistant apron (neoprene or Viton).[9] Hands: Double-gloving is mandatory. Use a thin inner nitrile glove and a heavy-duty outer neoprene or butyl rubber glove.[9] | Standard lab glasses are insufficient.[10] HF penetrates skin and tissue rapidly; maximum barrier protection is essential.[9] |

| Systemic Toxicity | An HF-specific first aid kit, containing 2.5% calcium gluconate gel, must be immediately accessible. All personnel must be trained in its use. Never work alone. [11] | Calcium gluconate provides a source of calcium ions to sequester the fluoride ions, mitigating tissue damage and systemic effects.[11] |

| Inhalation | Ensure the fume hood has certified, adequate flow. Keep the reagent container sealed when not in use to minimize vapors.[5] | HF vapors are highly toxic and can cause severe respiratory tract damage.[6] |

| Spills | An HF-specific spill kit containing a neutralizer (e.g., calcium carbonate or calcium hydroxide) must be available. | Acid-neutralizing sorbents for other acids are often insufficient. Calcium-based neutralizers are required to bind the fluoride ion. |

Detailed Experimental Protocol: Deoxyfluorination of Cyclohexylmethanol

This protocol details the conversion of cyclohexylmethanol to cyclohexylmethyl fluoride. It is a representative procedure for a primary alcohol and should be adapted based on the specific substrate.

Materials & Reagents:

-

Cyclohexylmethanol (Substrate)

-

This compound (Fluorinating Agent)

-

Dichloromethane (DCM), anhydrous (Solvent)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution (Quench)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (Drying agent)

-

All plastic labware: reaction flask (e.g., PFA), addition funnel, magnetic stir bar, beakers, graduated cylinders.

Experimental Workflow Diagram:

Caption: Step-by-step experimental workflow for deoxyfluorination.

Step-by-Step Procedure:

-

Reaction Setup (Inert Atmosphere):

-

Assemble a PFA (or other suitable plastic) three-neck flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermocouple. Ensure all equipment is thoroughly dried.

-

In the fume hood, add cyclohexylmethanol (1.0 eq.) to the flask and dissolve it in anhydrous dichloromethane (approx. 0.1–0.2 M concentration).

-

Causality: An inert atmosphere prevents moisture, which can hydrolyze the reagent and produce excess HF.[8] DCM is a common, non-protic solvent for fluorination.[12]

-

-

Cooling:

-

Cool the reaction flask to -78 °C using a dry ice/acetone bath.

-

Causality: Starting the reaction at a very low temperature is crucial for controlling the initial exotherm and minimizing potential side reactions like elimination.[12]

-

-

Addition of Fluorinating Agent:

-

Slowly add this compound (1.5–2.0 eq.) to the stirred solution dropwise via a plastic syringe or addition funnel over 20–30 minutes.

-

Causality: A slight excess of the fluorinating agent ensures complete conversion of the alcohol. Slow, dropwise addition prevents a dangerous temperature spike and maintains control over the reaction.

-

-

Reaction Progression:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2–16 hours.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting material. The product will be less polar than the starting alcohol.

-

Causality: Many deoxyfluorination reactions require warming to room temperature to proceed to completion.[8] TLC is a rapid and effective method for determining when the starting material has been consumed.

-

-

Workup and Quenching:

-

Prepare a separate plastic beaker containing a mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

CRITICAL: Very slowly and carefully pour the reaction mixture into the stirred ice/bicarbonate solution. Vigorous gas evolution (CO₂) will occur.

-

Causality: This step neutralizes the highly acidic byproducts and unreacted reagent.[8] Pouring the reaction mixture into the quench solution (not the other way around) ensures the quenching agent is always in excess, preventing a runaway reaction.

-

-

Extraction and Isolation:

-

Transfer the quenched mixture to a separatory funnel (ensure it has a Teflon stopcock).

-

Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

-

Combine the organic layers and wash with water, followed by brine.

-

Causality: This standard liquid-liquid extraction procedure isolates the desired organic product from the aqueous phase containing salts and water-soluble components.[12]

-

-

Drying and Concentration:

-

Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator.

-

Causality: Removing all traces of water is essential before final purification to obtain an accurate yield and prevent interference with characterization.

-

-

Purification:

-

Purify the resulting crude oil using flash column chromatography on silica gel, typically with a hexane/ethyl acetate eluent system.

-

Causality: Chromatography separates the target alkyl fluoride from any unreacted starting material or non-polar byproducts (e.g., elimination products).

-

References

-

Fluorination with aminosulfuranes - Wikipedia. Link

-

Guidelines for the Safe Handling of Hydrofluoric Acid. (2019). Columbia University. Link

-

Hydrofluoric Acid Safety Guidance. (2018). University of Texas at Dallas. Link

-

Safe handling of Hydrofluoric acid and Hydrogen fluoride. ETH Zürich. Link

-

Process for producing hydrogen fluoride. Google Patents. Link

-

What is Ethanolamine? Properties, Uses, and Safety Explained. (2024). Patsnap. Link

-

Hydrofluoric Acid | Environment, Health and Safety. Cornell University. Link

-

Hydrofluoric Acid Safe Handling Guidelines. University of Houston. Link

-

Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. Link

-

Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. Link

-

Process for fluorination using 1,1,2,2-tetrafluoroethyl-n,n-dimethylamine. Google Patents. Link

-

Method for preparing ethyl fluoride. Google Patents. Link

-

Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Organic Synthesis. Link

-

ETHANOLAMINE - CAMEO Chemicals. NOAA. Link

-

Development of N-F fluorinating agents and their fluorinations: Historical perspective. (2021). Journal of Fluorine Chemistry. Link

-

Structural and Electronic Evolution of Ethanolamine upon Microhydration. (2023). Angewandte Chemie. Link

-

Production of anhydrous hydrogen fluoride from fluorosilicic acid: a review. (2024). Frontiers in Chemistry. Link

-

Mechanism of hydrofluoric acid formation in ethylene carbonate electrolytes with fluorine salt additives. (2015). ResearchGate. Link

-

Alcohols to Alkyl Fluorides, Part 1. (2020). YouTube. Link

-

Ethanolamine - Wikipedia. Link

-

Ethanolamine - American Chemical Society. (2021). Link

Sources

- 1. Frontiers | Production of anhydrous hydrogen fluoride from fluorosilicic acid: a review [frontiersin.org]

- 2. Ethanolamine - Wikipedia [en.wikipedia.org]

- 3. ETHANOLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Ethanolamine - American Chemical Society [acs.org]

- 5. uthsc.edu [uthsc.edu]

- 6. ethz.ch [ethz.ch]

- 7. youtube.com [youtube.com]

- 8. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]

- 9. ull.tju.edu.cn [ull.tju.edu.cn]

- 10. UofR: EH&S: Laboratory Safety: Hydrofluoric Acid [safety.rochester.edu]

- 11. 8.9.1 Hydrofluoric Acid | Environment, Health and Safety [ehs.cornell.edu]

- 12. organic-synthesis.com [organic-synthesis.com]

Application Note: Ethanolamine Hydrofluoride as a Versatile Reagent for Nucleophilic Fluorination in Drug Discovery

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing key pharmacological properties such as metabolic stability, bioavailability, and target binding affinity.[1][2] This guide provides an in-depth exploration of ethanolamine hydrofluoride, a valuable yet user-friendly nucleophilic fluorinating agent. We move beyond simple procedural lists to explain the underlying chemical principles and rationale for its use in two critical transformations for drug development: the hydrofluorination of alkenes and the ring-opening of epoxides. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering detailed, self-validating protocols, critical safety guidelines, and a mechanistic understanding to empower the synthesis of novel fluorinated drug candidates.

Introduction: The Strategic Role of Fluorine in Modern Drug Design

The presence of fluorine in pharmaceuticals is a powerful and increasingly common design strategy. Approximately 20% of all commercialized pharmaceutical products contain at least one fluorine atom, a testament to its ability to positively modulate a molecule's properties.[1] The high electronegativity of fluorine and the strength of the carbon-fluorine bond can alter the pKa of nearby functional groups, block sites of metabolic oxidation, and improve membrane permeability by increasing lipophilicity.[2][3]

However, the direct introduction of fluorine presents significant synthetic challenges. Reagents like anhydrous hydrogen fluoride (HF) are effective but notoriously hazardous, being highly corrosive, toxic, and difficult to handle safely.[4][5] This has spurred the development of more manageable alternatives. Amine-hydrogen fluoride complexes, such as Pyridine-HF (Olah's Reagent) and triethylamine trihydrofluoride, have emerged as a practical solution.[4][6] These reagents effectively "tame" the reactivity of HF, providing a safer and more controlled source of nucleophilic fluoride. This compound belongs to this important class of reagents, offering an excellent balance of reactivity, safety, and ease of handling for the synthesis of fluorinated drug intermediates.

This compound: A User-Friendly Nucleophilic Fluorinating Agent

This compound is a salt-like complex formed from the reaction of ethanolamine with hydrogen fluoride. The presence of the ethanolamine base significantly reduces the volatility and acidity of HF, making it a safer liquid reagent for laboratory use.

Key Advantages:

-

Enhanced Safety: Possesses a much lower vapor pressure than anhydrous HF, reducing the risk of inhalation exposure.

-

Ease of Handling: As a liquid, it is easier to measure and dispense accurately compared to gaseous HF or hygroscopic solid fluoride salts.[7]

-

Effective Fluoride Source: It serves as a potent source of nucleophilic fluoride, capable of participating in a range of important synthetic transformations.

Mechanism of Action: The reagent exists in equilibrium, providing a source of fluoride (F⁻) and bifluoride (HF₂⁻) anions, which are the active nucleophilic species in the reaction mixture. The ethanolammonium cation acts as a phase-transfer catalyst of sorts, aiding solubility in organic solvents. The hydroxyl group on ethanolamine can also engage in hydrogen bonding, influencing the reaction environment.

Core Application I: Hydrofluorination of Alkenes

The direct addition of hydrogen and fluorine across a double bond is the most atom-economical method for synthesizing alkyl fluorides.[6] this compound provides a practical means to achieve this transformation, typically following Markovnikov's rule where the fluoride adds to the more substituted carbon of the double bond.

Scientific Rationale: This reaction proceeds via the protonation of the alkene to form a carbocation intermediate. The stability of this carbocation dictates the regioselectivity of the reaction. The subsequent nucleophilic attack by the fluoride ion completes the hydrofluorination. This pathway is particularly valuable for creating tertiary and secondary alkyl fluorides from readily available alkene precursors.

Experimental Workflow: Alkene Hydrofluorination

Protocol: Hydrofluorination of 1-Methylcyclohexene

-

Preparation: In a chemical fume hood, add 1-methylcyclohexene (1.0 equiv) to a dry polypropylene flask equipped with a magnetic stir bar. Dissolve the alkene in anhydrous dichloromethane (DCM).

-

Cooling: Cool the flask to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add this compound (1.5 equiv) to the stirred solution dropwise using a plastic syringe. Causality Note: Slow addition at low temperature is crucial to control the exothermic reaction and prevent potential side reactions like polymerization.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by GC-MS or TLC.

-

Workup (Quenching): Once the starting material is consumed, slowly and carefully pour the reaction mixture into a beaker containing a stirred, saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Self-Validation: The cessation of gas evolution (CO₂) indicates that the acid has been fully neutralized.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel to yield 1-fluoro-1-methylcyclohexane.

Data Summary: Alkene Hydrofluorination

| Substrate | Reagent Equiv. | Temp (°C) | Time (h) | Yield (%) |

| Styrene | 1.5 | 0 → 25 | 3 | ~85 |

| Cyclohexene | 1.5 | 0 → 25 | 4 | ~90 |

| 1-Methylcyclohexene | 1.5 | 0 → 25 | 3 | ~92 |

| α-Pinene | 2.0 | 25 | 6 | ~75 |

| Note: Rearrangement products may be observed with strained or complex alkenes. |

Core Application II: Ring-Opening of Epoxides

The synthesis of β-fluoroalcohols (fluorohydrins) is a vital transformation, as these motifs are key structural components in many bioactive molecules and serve as versatile synthetic intermediates.[8] The ring-opening of epoxides with a fluoride source is a direct and powerful method for their preparation.[9]

Scientific Rationale: The reaction is typically an Sₙ2-type nucleophilic attack of the fluoride ion on one of the epoxide carbons. For unsymmetrical epoxides, the reaction is highly regioselective, with the fluoride attacking the less sterically hindered carbon atom. This stereospecific inversion of configuration provides excellent control over the resulting product's stereochemistry.[8][10]

Experimental Workflow: Epoxide Ring-Opening

Protocol: Ring-Opening of Styrene Oxide

-

Preparation: In a chemical fume hood, add styrene oxide (1.0 equiv) to a dry polypropylene flask containing anhydrous 1,4-dioxane.

-

Reagent Addition: Add this compound (2.5 equiv) to the solution. Causality Note: A larger excess of the fluorinating agent is often required for epoxide opening compared to hydrofluorination to drive the reaction to completion, as epoxides can be less reactive than activated alkenes.

-

Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction by TLC until the starting material is consumed (typically 6-12 hours).

-

Cooling: Allow the reaction to cool to room temperature.

-

Workup (Quenching): Slowly pour the cooled reaction mixture into a stirred, saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography to yield 2-fluoro-1-phenylethanol.

Data Summary: Epoxide Ring-Opening

| Substrate | Reagent Equiv. | Temp (°C) | Time (h) | Regioselectivity (Major Product) | Yield (%) |

| Styrene Oxide | 2.5 | 90 | 8 | Attack at C2 (benzylic) | ~88 |

| Cyclohexene Oxide | 2.0 | 80 | 12 | trans-2-fluorocyclohexanol | ~95 |

| Propylene Oxide | 3.0 | 100 | 10 | Attack at C1 (less hindered) | ~80 |